3-(3-formyl-9H-carbazol-9-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-formyl-9H-carbazol-9-yl)propanenitrile is an organic compound with the molecular formula C16H12N2O. It is a derivative of carbazole, a heterocyclic aromatic compound, and contains both a formyl group and a nitrile group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile typically involves the reaction of carbazole with appropriate reagents to introduce the formyl and nitrile groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-formyl-9H-carbazol-9-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under Friedel-Crafts conditions.
Major Products Formed
Oxidation: 3-(3-carboxy-9H-carbazol-9-yl)propanenitrile.
Reduction: 3-(3-aminomethyl-9H-carbazol-9-yl)propanenitrile.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-formyl-9H-carbazol-9-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and nitrile groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-9-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-(3-formyl-9H-carbazol-9-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
3-(3-formyl-9H-carbazol-9-yl)propanenitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-formylcarbazol-9-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-8-3-9-18-15-5-2-1-4-13(15)14-10-12(11-19)6-7-16(14)18/h1-2,4-7,10-11H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHTXRTABURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCC#N)C=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.